1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-
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Overview
Description
1-Azabicyclo[222]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- is a complex organic compound with the molecular formula C15H17NO2 This compound is characterized by its bicyclic structure, which includes a nitrogen atom and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- typically involves the condensation of 1-Azabicyclo[2.2.2]octan-3-one with 3-methoxybenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[2.2.2]octan-3-one: A simpler analog without the methoxyphenyl group.
2-[(4-Methoxyphenyl)methylene]-1-azabicyclo[2.2.2]octan-3-one: A closely related compound with a similar structure but different substitution pattern.
3-Quinuclidinone: Another bicyclic compound with a similar core structure but different functional groups
Uniqueness
1-Azabicyclo[222]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
880637-66-1 |
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Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C15H17NO2/c1-18-13-4-2-3-11(9-13)10-14-15(17)12-5-7-16(14)8-6-12/h2-4,9-10,12H,5-8H2,1H3 |
InChI Key |
ZZNHZPHLEIMJPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3CCN2CC3 |
Origin of Product |
United States |
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